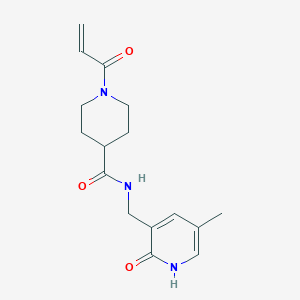
1-Acryloyl-N-((5-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(5-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide is a complex organic compound with a unique structure that combines a piperidine ring with a pyridine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the pyridine derivative, followed by the formation of the piperidine ring. The final step involves the coupling of these two components under specific reaction conditions.
Preparation of Pyridine Derivative: The pyridine derivative can be synthesized through a series of reactions, including nitration, reduction, and cyclization.
Formation of Piperidine Ring: The piperidine ring is often formed through a cyclization reaction involving a suitable precursor.
Coupling Reaction: The final coupling reaction involves the use of reagents such as coupling agents and catalysts to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(5-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reactions: Substitution reactions often involve the use of halogens or other electrophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(5-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-[(5-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-2-methyl-1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl-1H-indole-3-carboxamide
- N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-1-isopropyl-3-methyl-6-(6-(4-methylpiperazin-1-yl)pyridin-3-yl)-1H-indole-4-carboxamide
Uniqueness
N-[(5-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide stands out due to its unique combination of a piperidine ring and a pyridine derivative. This structure imparts specific chemical and biological properties that make it valuable for various applications.
Properties
Molecular Formula |
C16H21N3O3 |
|---|---|
Molecular Weight |
303.36 g/mol |
IUPAC Name |
N-[(5-methyl-2-oxo-1H-pyridin-3-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide |
InChI |
InChI=1S/C16H21N3O3/c1-3-14(20)19-6-4-12(5-7-19)15(21)18-10-13-8-11(2)9-17-16(13)22/h3,8-9,12H,1,4-7,10H2,2H3,(H,17,22)(H,18,21) |
InChI Key |
CLKNMCOXJGHMQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC(=O)C(=C1)CNC(=O)C2CCN(CC2)C(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



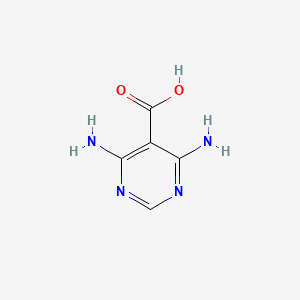
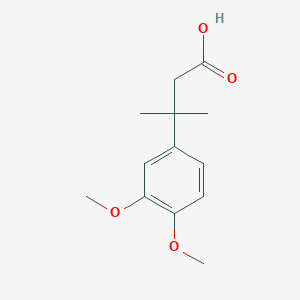
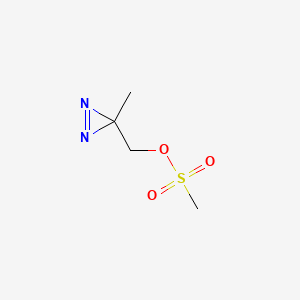

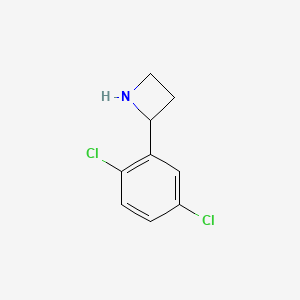
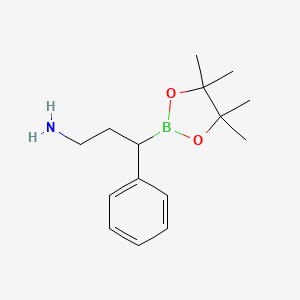
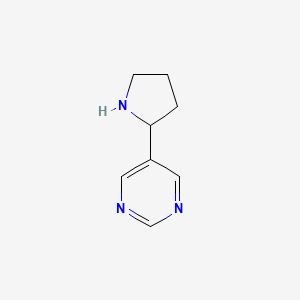
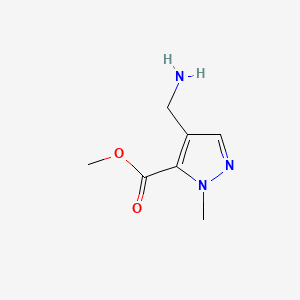

![3-Methyl-1-[2-(1-piperidinyl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13536319.png)
![5-[1-(aminomethyl)-2,2-dimethylcyclopropyl]-N,N-dimethylpyridin-2-amine](/img/structure/B13536350.png)
![N-[3-(aminomethyl)phenyl]-2-(1H-pyrazol-1-yl)acetamide dihydrochloride](/img/structure/B13536359.png)
![6-Tert-butyl-4-chloro-2-(trifluoromethyl)thieno[2,3-d]pyrimidine](/img/structure/B13536367.png)
